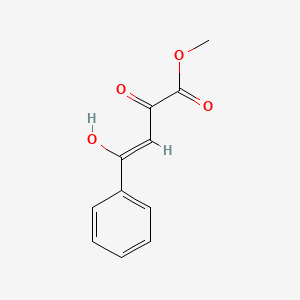

methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of organic compounds often involves multiple steps, each of which is an elementary reaction . The synthesis process can be analyzed by studying these elementary reactions.Chemical Reactions Analysis

The chemical reactions of a compound can be studied by examining its reaction mechanisms . This involves identifying the elementary reactions that make up the overall reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques . These properties include things like boiling point, melting point, solubility, and reactivity.Applications De Recherche Scientifique

COVID-19 Research

This compound has been identified in a multi-step in silico discovery of natural drugs against COVID-19 targeting the main protease . It was part of a study that determined the most promising SARS-CoV-2 main protease inhibitors among naturally originated antiviral compounds .

- Binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .

Antiviral Compounds

As part of the same study mentioned in the COVID-19 research, this compound was found to have potential as an antiviral compound . This is due to its ability to inhibit the main protease of SARS-CoV-2 .

Drug Discovery

The compound’s structure and properties make it a candidate for drug discovery. Its potential antiviral properties, as well as its potential use in polymer synthesis, make it a versatile compound in the field of medicinal chemistry .

Biochemical Applications

Given its potential as a protease inhibitor, this compound could have applications in biochemical research, particularly in studies related to viral replication and the development of antiviral therapies .

Chemical Modification

The compound can be used in the chemical modification of non-functional polymers. This process involves binding a reactive side group to the monomer and polymerizing this reactive group monomer by chain addition polymerization methods .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell

Mode of Action

It’s plausible that the compound could interact with its targets through a nucleophilic attack, similar to other compounds with a similar structure . The compound may bind to its target, causing conformational changes that affect the target’s function .

Biochemical Pathways

Phenolics, terpenoids, and alkaloids, which are broad classes of plant secondary metabolites, are biosynthesized by four major biochemical pathways: the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway . It’s possible that this compound could influence one or more of these pathways.

Pharmacokinetics

A study on a similar compound, methyl 3,4-dihydroxybenzoate (mdhb), showed that it has fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It also permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Propriétés

IUPAC Name |

methyl (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-7,12H,1H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRGETOSWKYBHX-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C(/C1=CC=CC=C1)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

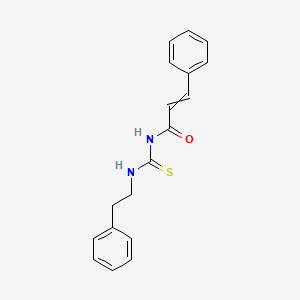

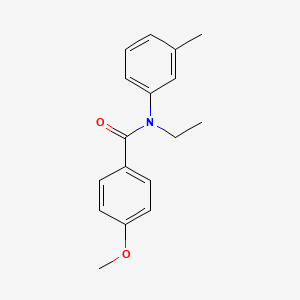

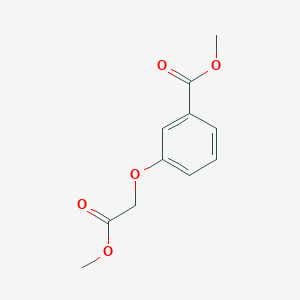

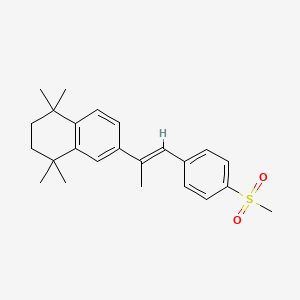

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)